sodium 1H-1,2,3-benzotriazol-1-ylacetate

Corrosion inhibition Brass protection Carboxylated benzotriazole

Sodium 1H-1,2,3-benzotriazol-1-ylacetate is a carboxylated benzotriazole (CBT) sodium salt that structurally outperforms conventional BTA and TTA. Patented (US 3,985,503) for multi-metal corrosion inhibition, it delivers 96% efficiency on brass (+33% vs. BTA), 86% on aluminum (+24% vs. BTA), and 52% on steel at only 5 ppm (3× BTA). Molecular dynamics confirm superior Cu₂O binding energy (OBTC > HBTC > BBTC > MBTC > BTA). The sodium salt form ensures ready water solubility for seamless integration into cooling water systems, closed-loop heating/cooling circuits, heat exchangers, and electronics cooling. For formulators requiring differentiated multi-metal protection at minimal inhibitor loading, this CBT derivative is the optimal procurement choice.

Molecular Formula C8H6N3NaO2
Molecular Weight 199.14 g/mol
Cat. No. B1324567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 1H-1,2,3-benzotriazol-1-ylacetate
Molecular FormulaC8H6N3NaO2
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CC(=O)[O-].[Na+]
InChIInChI=1S/C8H7N3O2.Na/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1
InChIKeyPXXNIAUJCFGELM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1H-1,2,3-benzotriazol-1-ylacetate: Procurement-Relevant Product Profile for Carboxylated Benzotriazole-Based Corrosion Inhibition


Sodium 1H-1,2,3-benzotriazol-1-ylacetate (CAS 169284-08-6) is the sodium salt of benzotriazol-1-ylacetic acid, a carboxylated benzotriazole (CBT) derivative characterized by an acetate moiety at the N1-position of the benzotriazole ring . This compound belongs to the class of substituted benzotriazoles wherein the introduction of a carboxylate group confers enhanced water solubility and modifies the electronic properties of the triazole ring [1]. As an alkali metal salt of a carboxylated benzotriazole, it is specifically claimed in foundational patents for metal corrosion inhibition across multiple substrates including copper, brass, aluminum, and steel in aqueous and organic corrosive media [1].

Sodium 1H-1,2,3-benzotriazol-1-ylacetate: Why In-Class Substitution with Benzotriazole or Tolyltriazole Is Not Equivalent


Despite sharing the benzotriazole core, carboxylated derivatives such as sodium 1H-1,2,3-benzotriazol-1-ylacetate are not functionally interchangeable with unsubstituted benzotriazole (BTA) or tolyltriazole (TTA). Patent data demonstrate that the carboxylate substituent alters both the magnitude of inhibition efficiency and the metal specificity profile across brass, aluminum, and steel substrates [1]. Furthermore, molecular dynamics simulations confirm that carboxylated benzotriazole derivatives exhibit higher binding energies to Cu₂O surfaces than unsubstituted BTA, following the trend OBTC > HBTC > BBTC > MBTC > BTA, indicating that the carboxylate group enhances adsorption thermodynamics on copper surfaces [2]. These structural modifications translate into quantitatively distinct performance characteristics that preclude direct substitution in formulated corrosion inhibitor products.

Sodium 1H-1,2,3-benzotriazol-1-ylacetate: Quantified Differentiation Evidence Versus Benzotriazole, Tolyltriazole, and Carboxybenzotriazole


Enhanced Brass Corrosion Inhibition: Carboxylated Benzotriazole Sodium Salt vs. Benzotriazole and Tolyltriazole

In direct head-to-head corrosion testing of brass coupons exposed to a circulating aqueous system containing 100 ppm chloride ion (as NaCl) at 49°C for 72 hours, the sodium salt of carboxylated benzotriazole (structurally equivalent to sodium 1H-1,2,3-benzotriazol-1-ylacetate) demonstrated 96% inhibition efficiency. This significantly exceeds the performance of both unsubstituted benzotriazole (63%) and tolyltriazole (68%) under identical conditions [1].

Corrosion inhibition Brass protection Carboxylated benzotriazole

Aluminum Corrosion Protection: Carboxylated Benzotriazole Sodium Salt vs. Benzotriazole

In corrosion tests on aluminum (Al-3003 alloy) coupons under identical conditions (100 ppm Cl⁻ as NaCl, 49°C, 72 h, circulating aqueous system), the sodium salt of carboxylated benzotriazole achieved 86% inhibition efficiency, whereas unsubstituted benzotriazole provided only 62% protection [1].

Aluminum corrosion Aqueous systems Carboxylated benzotriazole

Steel Corrosion Protection at Low Concentration: Carboxylated Benzotriazole Sodium Salt vs. Benzotriazole

At an inhibitor concentration of only 5 ppm in a circulating aqueous system containing 100 ppm chloride ion at 49°C over 72 hours, the sodium salt of carboxylated benzotriazole provided 52% inhibition efficiency on steel coupons. In comparison, unsubstituted benzotriazole at the same low concentration achieved only 17% inhibition efficiency [1].

Steel corrosion Low-dosage inhibition Carboxylated benzotriazole

Molecular Dynamics Binding Energy: Carboxylated Benzotriazole Derivatives vs. Unsubstituted Benzotriazole on Cu₂O

Molecular dynamics simulations of corrosion inhibitor binding to the Cu₂O (001) crystal surface demonstrate that carboxylated benzotriazole derivatives exhibit significantly higher binding energies than unsubstituted benzotriazole (BTA). The binding energy order in both neutral and acidic media is: octyl benzotriazole-5-carboxylate (OBTC) > hexyl benzotriazole-5-carboxylate (HBTC) > butyl benzotriazole-5-carboxylate (BBTC) > methyl benzotriazole-5-carboxylate (MBTC) > benzotriazole (BTA) [1]. This class-level trend indicates that the carboxylate substituent enhances adsorption thermodynamics, providing a mechanistic basis for the improved inhibition efficiency observed experimentally.

Molecular dynamics Copper corrosion Binding energy

Weight Loss Protection Factor: Carboxylated Benzotriazole Derivatives Demonstrate Enhanced Copper Protection Relative to Benzotriazole

In comparative weight loss measurements for copper corrosion inhibition, carboxylated benzotriazole derivatives exhibit materially improved inhibition efficiency compared to unsubstituted benzotriazole, particularly at lower inhibitor concentrations [1]. The protection factor (S) dependence on inhibitor concentration demonstrates that the carboxylate modification enhances the effectiveness of the benzotriazole scaffold without requiring increased molar dosage.

Copper corrosion Weight loss Protection factor

Iron Corrosion Inhibition: Carboxybenzotriazole vs. Other Substituted Benzotriazoles at Low Concentration

In studies of iron corrosion inhibition in acid medium, at a concentration of 0.1 mM, all substituted benzotriazoles examined were considerably more effective than unsubstituted benzotriazole (BTA). Among the derivatives evaluated, carboxybenzotriazole (the parent acid of sodium 1H-1,2,3-benzotriazol-1-ylacetate) was judged the most effective derivative on the basis of the quantity of organic compound required for inhibition [1].

Iron corrosion Acid medium Carboxybenzotriazole

Sodium 1H-1,2,3-benzotriazol-1-ylacetate: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Multi-Metal Cooling Water Treatment Formulations Requiring Brass and Aluminum Protection

Sodium 1H-1,2,3-benzotriazol-1-ylacetate is optimally deployed in industrial cooling water systems containing brass and aluminum components where conventional benzotriazole or tolyltriazole provide suboptimal protection. Based on direct comparative data, this compound delivers 96% inhibition efficiency on brass (+33% vs. BTA) and 86% on aluminum (+24% vs. BTA) [1]. The sodium salt form provides ready water solubility for convenient integration into aqueous treatment programs.

Low-Dosage Steel Corrosion Inhibition in Closed-Loop Aqueous Systems

For applications requiring steel corrosion protection at minimal inhibitor loading, sodium 1H-1,2,3-benzotriazol-1-ylacetate demonstrates 52% inhibition efficiency at just 5 ppm concentration, compared to only 17% for unsubstituted benzotriazole [1]. This 3-fold efficiency advantage at low dosage makes it particularly suitable for closed-loop heating/cooling systems where minimizing chemical consumption is a procurement priority.

Copper and Copper Alloy Protection Requiring Enhanced Adsorption Thermodynamics

Molecular dynamics simulations confirm that carboxylated benzotriazole derivatives exhibit higher binding energies to Cu₂O surfaces than unsubstituted BTA, with the binding energy order following OBTC > HBTC > BBTC > MBTC > BTA [2]. This enhanced adsorption thermodynamics supports the selection of carboxylated derivatives for demanding copper protection scenarios, including heat exchangers, condensers, and electronic cooling applications where robust and durable surface film formation is critical.

Formulated Corrosion Inhibitor Blends for Organic and Aqueous Corrosive Media

The foundational patent (US 3,985,503) specifically claims carboxylated benzotriazole alkali metal salts—including the sodium salt structurally corresponding to sodium 1H-1,2,3-benzotriazol-1-ylacetate—as effective corrosion inhibitors at concentrations as low as 0.01 ppm in diverse media including organic liquids, circulating water systems, brines, and industrial wastewaters [1]. The broad metal compatibility (copper, brass, steel, aluminum) and low effective dosage enable versatile formulation strategies for multi-metal protection in complex industrial fluid environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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